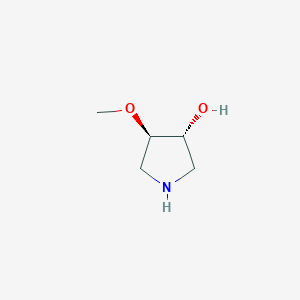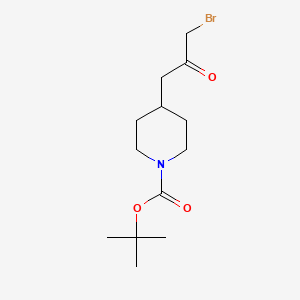![molecular formula C7H6F3P B3267992 [4-(Trifluoromethyl)phenyl]phosphane CAS No. 473808-83-2](/img/structure/B3267992.png)
[4-(Trifluoromethyl)phenyl]phosphane
Descripción general
Descripción
“[4-(Trifluoromethyl)phenyl]phosphane” is an organic phosphorus compound . It is also known as “Tris [4- (trifluoromethyl)phenyl]phosphine” and is used as a raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
“this compound” can be synthesized by reacting benzene phosphine with trifluoromethylphenyl magnesium bromide in dry organic solvents such as ether and tetrahydrofuran . The reaction is usually carried out at room temperature and requires stirring for several hours to several days . After the reaction is complete, the product can be separated and purified by filtering the precipitate and distilling the solvent .Molecular Structure Analysis
The molecular formula of “this compound” is C21H12F9P . The InChI Key is PXYCJKZSCDFXLR-UHFFFAOYSA-N . The SMILES representation is FC(F)(F)C1=CC=C(C=C1)P(C1=CC=C(C=C1)C(F)(F)F)C1=CC=C(C=C1)C(F)(F)F .Chemical Reactions Analysis
“this compound” can participate in various reactions, such as benzene ring substitution reactions, Josephson-Mengel reactions, and C-H bond functionalization reactions .Physical And Chemical Properties Analysis
“this compound” is a white to yellow crystal or crystalline powder . It has a molecular weight of 466.29 . It is insoluble in water . The melting point is between 72-76°C .Mecanismo De Acción
Safety and Hazards
“[4-(Trifluoromethyl)phenyl]phosphane” should be handled with personal protective equipment as required . It should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It is incompatible with strong oxidizing agents . It should not be released into the environment .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3P/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUVKELVRNJFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)P | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402634 | |
| Record name | [4-(trifluoromethyl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
473808-83-2 | |
| Record name | [4-(trifluoromethyl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-Hydrazinylbenzo[d]thiazole](/img/structure/B3268009.png)

